N-(三氟乙酰)-1-去甲道诺霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

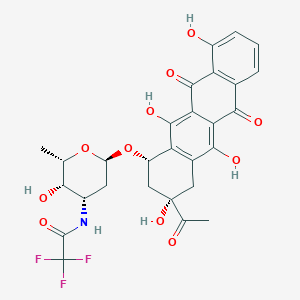

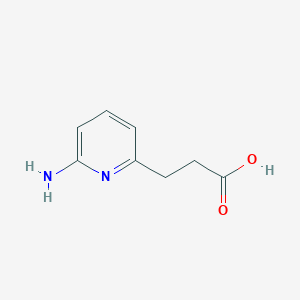

N-(Trifluoroacetyl)-1-desmethyl Daunorubicin (also known as NTD) is a synthetic derivative of the natural anthracycline antibiotic daunorubicin. It is a fluorinated form of daunorubicin that has been found to be more potent than the parent compound, with increased stability and reduced toxicity. NTD has been studied for its potential applications in cancer therapy, as well as its potential as a research tool in the study of cancer biology.

科学研究应用

蛋白质组学研究

N-(三氟乙酰)-1-去甲道诺霉素: 由于其生化特性,被用于蛋白质组学研究。 它是一种宝贵的化合物,用于研究蛋白质相互作用和功能,特别是在癌症研究方面 .

抗癌药物开发

该化合物是道诺霉素的类似物,道诺霉素是一种众所周知的抗癌药物。 其修饰的结构正在被探索,用于开发可能具有更少副作用和更高疗效的新型抗癌疗法 .

药物递送系统

研究人员正在研究使用N-(三氟乙酰)-1-去甲道诺霉素作为药物递送系统。 其结构可以增强治疗剂直接递送至癌细胞的能力,最大限度地减少对健康细胞的损害.

靶向治疗

该化合物的独特性质可能允许靶向治疗应用。 通过与癌细胞中过表达的特定分子结合,它可以更精确地递送药物,从而减少全身毒性.

药代动力学

研究N-(三氟乙酰)-1-去甲道诺霉素的药代动力学有助于研究人员了解其代谢、吸收和排泄。 这对优化给药方案和改善患者预后至关重要 .

毒理学

在药物毒理学中,该化合物用作参考物质。 它有助于评估新药的安全特性,并了解道诺霉素衍生物的毒理学方面 .

抗增殖特性

正在研究N-(三氟乙酰)-1-去甲道诺霉素的抗增殖特性,以确定其抑制癌细胞生长的有效性。 这项研究可能导致针对各种癌症的新疗法 .

化学修饰研究

最后,该化合物被用于化学修饰研究。 科学家们正在探索不同的方法来改变其结构,以创建具有增强的治疗特性或减少副作用的衍生物 .

作用机制

Target of Action

N-(Trifluoroacetyl)-1-desmethyl Daunorubicin, a derivative of Daunorubicin, primarily targets DNA by intercalation between base pairs . It also inhibits topoisomerase II activity, a crucial enzyme involved in DNA replication and transcription .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. It forms complexes with DNA by intercalation between base pairs, disrupting the normal DNA structure and function . Additionally, it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .

Biochemical Pathways

The interaction of N-(Trifluoroacetyl)-1-desmethyl Daunorubicin with DNA and topoisomerase II affects several biochemical pathways. The disruption of DNA structure and function can lead to cell cycle arrest and apoptosis . The inhibition of topoisomerase II further enhances these effects by preventing DNA replication and transcription .

Pharmacokinetics

The pharmacokinetics of Daunorubicin, the parent compound, is characterized by a large inter-individual variability that may impact treatment efficacy and outcome It’s known that daunorubicin has a high affinity for lipid bilayers, which could influence its bioavailability .

Result of Action

The molecular and cellular effects of N-(Trifluoroacetyl)-1-desmethyl Daunorubicin’s action are primarily cytotoxic. The disruption of DNA structure and function, combined with the inhibition of topoisomerase II, leads to cell cycle arrest and apoptosis . This results in the death of cancer cells, contributing to the compound’s antineoplastic activity .

Action Environment

The action, efficacy, and stability of N-(Trifluoroacetyl)-1-desmethyl Daunorubicin can be influenced by various environmental factors. For instance, the presence of certain proteins or enzymes in the cellular environment can affect the compound’s interaction with its targets . Additionally, factors such as pH and temperature can influence the compound’s stability and activity .

安全和危害

While specific safety and hazard information for “N-(Trifluoroacetyl)-1-desmethyl Daunorubicin” is not available, it’s worth noting that anthracyclines, the class of drugs to which it belongs, are characterized by a whole spectrum of side effects, such as high toxicity for healthy cells, especially intestines and bone marrow, rapid accumulation in the body, and the development of multiple drug resistance of cancer cells . The most dangerous thing when using anthracyclines is their high cardiotoxicity, which at high doses of these drugs leads to rapid death of cardiomyocytes and death of patients .

未来方向

While specific future directions for “N-(Trifluoroacetyl)-1-desmethyl Daunorubicin” are not available, it’s worth noting that work began all over the world on the chemical modification of anthracyclines to synthesize drugs free of the above disadvantages . Thousands of compounds were obtained, both fragments of the anthracyclines molecule, quinone, and daunosamine, were modified, original synthetic approaches were used, sometimes including 8-step transformations .

属性

IUPAC Name |

N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26F3NO11/c1-9-21(35)13(32-26(40)28(29,30)31)6-16(42-9)43-15-8-27(41,10(2)33)7-12-18(15)25(39)20-19(23(12)37)22(36)11-4-3-5-14(34)17(11)24(20)38/h3-5,9,13,15-16,21,34-35,37,39,41H,6-8H2,1-2H3,(H,32,40)/t9-,13-,15-,16-,21+,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACGCIJOSAVHQF-MPODBYEKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)NC(=O)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)NC(=O)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26F3NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570353 |

Source

|

| Record name | (1S,3S)-3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(2,2,2-trifluoroacetamido)-alpha-L-lyxo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68594-06-9 |

Source

|

| Record name | (1S,3S)-3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(2,2,2-trifluoroacetamido)-alpha-L-lyxo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-3-azabicyclo[3.3.0]octane hydrochloride](/img/structure/B128400.png)

![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-methoxycarbonylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid;hydrochloride](/img/structure/B128412.png)